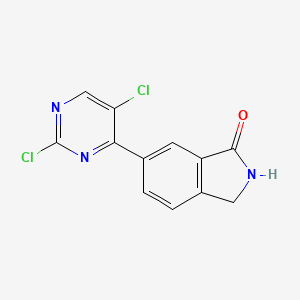
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is a heterocyclic compound that features both pyrimidine and isoindolinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one typically involves the reaction of 2,5-dichloropyrimidine with isoindolin-1-one under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the isoindolinone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by different nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, ethanol, or water under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
科学研究应用
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares the dichloropyrimidine core but lacks the isoindolinone moiety.
Isoindolin-1-one derivatives: Compounds with the isoindolinone structure but different substituents on the pyrimidine ring.
Uniqueness
6-(2,5-Dichloropyrimidin-4-yl)isoindolin-1-one is unique due to the combination of the pyrimidine and isoindolinone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H7Cl2N3O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC 名称 |
6-(2,5-dichloropyrimidin-4-yl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C12H7Cl2N3O/c13-9-5-16-12(14)17-10(9)6-1-2-7-4-15-11(18)8(7)3-6/h1-3,5H,4H2,(H,15,18) |
InChI 键 |
HEBRJUISTOGWQZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C(C=C2)C3=NC(=NC=C3Cl)Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


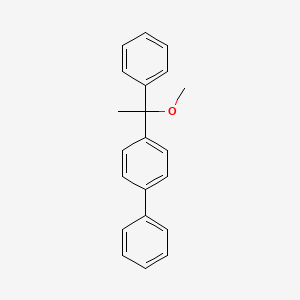

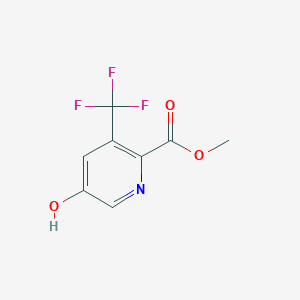
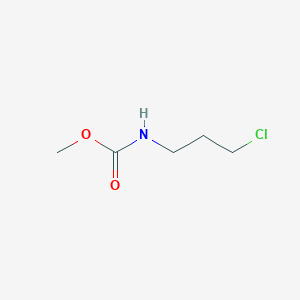
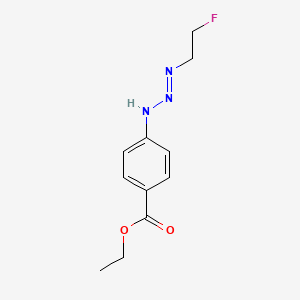
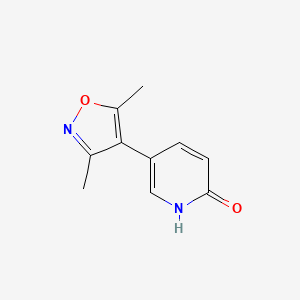
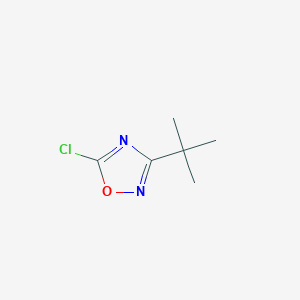

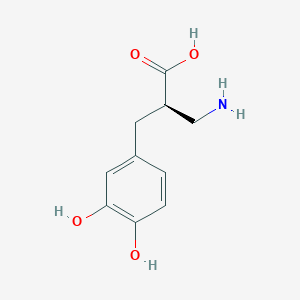
![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
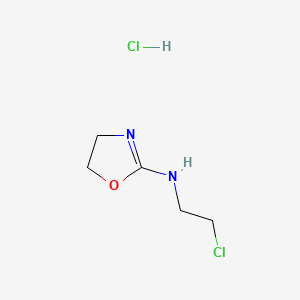
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)
